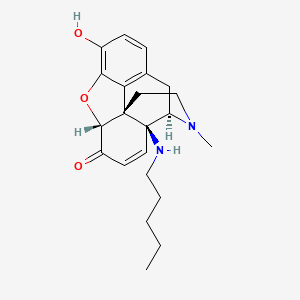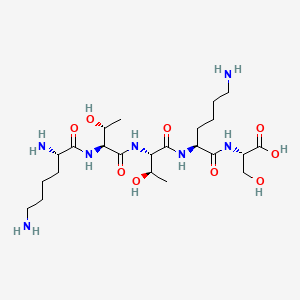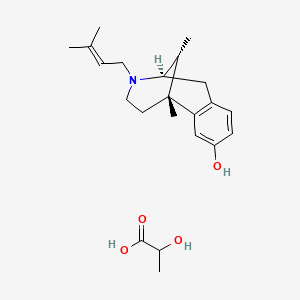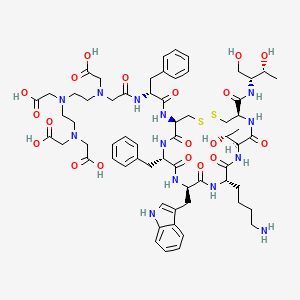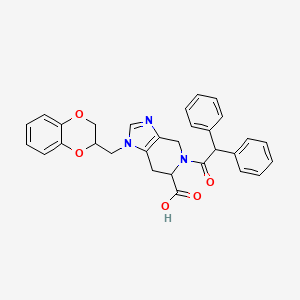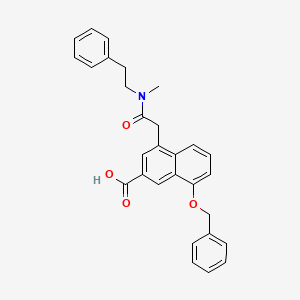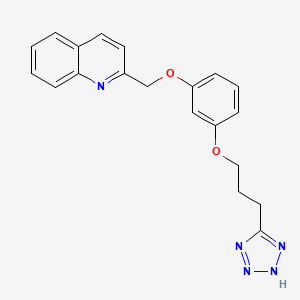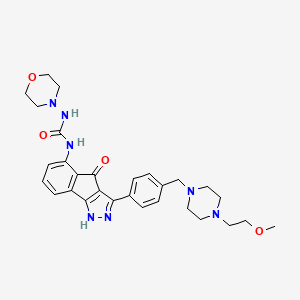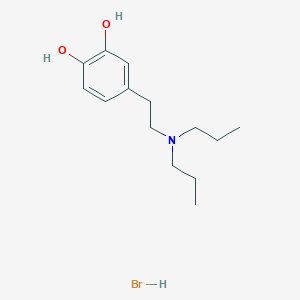
Dipropyldopamine hydrobromide
Descripción general
Descripción
N,N-Dipropyldopamine (hydrobromide) is a chemical compound with the formal name 4-[2-(dipropylamino)ethyl]-1,2-benzenediol, monohydrobromide. It is a dopamine receptor agonist, meaning it binds to and activates dopamine receptors in the brain. This compound has been studied for its effects on dopamine metabolism and its potential therapeutic applications .
Aplicaciones Científicas De Investigación
N,N-Dipropyldopamine (hydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor interactions and synthetic pathways.
Biology: Investigated for its effects on dopamine metabolism and neurotransmission.
Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry
Safety and Hazards
No special measures are required for handling Dipropyldopamine hydrobromide . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .
Relevant Papers One relevant paper discusses the evidence of the indirect formation of the catecholic intermediate substrate responsible for the autoactivation kinetics of tyrosinase . Another paper discusses recent advances in synthesis methods and applications of dopamine-based materials .
Análisis Bioquímico
Biochemical Properties
Dipropyldopamine hydrobromide interacts with dopamine receptors, specifically DRD1, DRD2, DRD3, DRD4, and DRD5 . The nature of these interactions involves the compound binding to these receptors, thereby influencing their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a dopamine receptor agonist . By binding to dopamine receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with dopamine receptors . It can bind to these receptors, leading to their activation or inhibition, and can also influence changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyldopamine (hydrobromide) typically involves the alkylation of dopamine with propyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) with a base like sodium hydroxide or potassium carbonate. The product is then purified and converted to its hydrobromide salt form by treatment with hydrobromic acid .
Industrial Production Methods: Industrial production of N,N-Dipropyldopamine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried under controlled conditions to obtain a stable solid form .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipropyldopamine (hydrobromide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted aromatic compounds with various functional groups.
Mecanismo De Acción
N,N-Dipropyldopamine (hydrobromide) exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to changes in intracellular signaling pathways. The compound decreases dihydrophenylalanine levels in the limbic forebrain and striatum, as well as reduces homovanillic acid levels in the rat striatum .
Similar Compounds:
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pergolide: A dopamine receptor agonist with similar therapeutic applications.
Lergotrile: A compound with dopamine receptor agonist activity used in research.
Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .
Propiedades
IUPAC Name |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXMCYJNFHCJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474683 | |
| Record name | Dipropyldopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65273-66-7 | |
| Record name | Dipropyldopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

